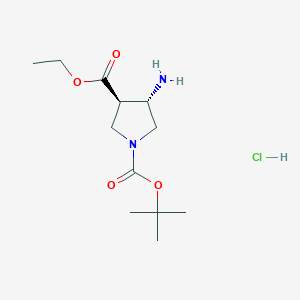

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of (3R,4S)-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride is built upon a five-membered pyrrolidine ring system with precisely defined stereochemical centers. The compound features a molecular formula of C₁₂H₂₃ClN₂O₄ with a molecular weight of 294.775 g/mol, representing the hydrochloride salt form of the parent amine. The fundamental structural parameters demonstrate the sophisticated nature of this chiral scaffold.

The pyrrolidine ring adopts a non-planar conformation that is characteristic of five-membered saturated heterocycles. Research on pyrrolidine conformational behavior indicates that these rings typically exhibit two predominant pucker modes: envelope conformations where one atom is displaced from the plane of the other four, and twisted conformations where adjacent atoms are displaced in opposite directions. The stereochemical configuration (3R,4S) creates a specific three-dimensional arrangement where the substituents at positions 3 and 4 adopt defined spatial orientations that influence both the conformational preferences and the reactivity patterns of the molecule.

The absolute configuration at carbon-3 and carbon-4 positions establishes a trans-diaxial relationship between the carboxylate and amino substituents. This stereochemical arrangement has been demonstrated to significantly impact the conformational flexibility of the pyrrolidine ring system. Theoretical calculations using density functional theory methods have shown that the specific (3R,4S) configuration creates energy minima that favor particular envelope conformations, with the phase angle and maximum puckering amplitude being influenced by the steric and electronic interactions between the substituents.

Table 1: Fundamental Molecular Properties

The conformational analysis of related pyrrolidine derivatives reveals that the introduction of bulky substituents, particularly at the 3 and 4 positions, significantly constrains the pseudorotational freedom of the ring system. X-ray crystallographic studies of similar compounds have demonstrated that the trans-relationship between substituents at these positions creates a preferred envelope conformation with the substituted carbons adopting pseudoequatorial orientations to minimize steric strain.

Functional Group Analysis: tert-Butoxycarbonyl Protection, Ethyl Esters, and Amino Groups

The structural complexity of this compound arises from the presence of multiple distinct functional groups, each contributing unique chemical properties and reactivity patterns. The tert-butoxycarbonyl protecting group at the nitrogen-1 position represents one of the most widely employed amino protection strategies in organic synthesis. This protecting group exhibits remarkable stability under basic conditions and nucleophilic environments while remaining readily removable under acidic conditions, typically using trifluoroacetic acid in dichloromethane.

The tert-butoxycarbonyl group functions through a well-defined mechanism involving the formation of a tert-butyl cation intermediate upon acid treatment. The electronic structure of this protecting group features resonance stabilization that deactivates the carbonyl carbon toward nucleophilic attack, providing the desired inertness under synthetic conditions. Studies of tert-butoxycarbonyl-protected compounds have demonstrated that the protecting group can be selectively cleaved in the presence of other acid-labile functionalities through careful choice of reaction conditions.

The ethyl ester functionality at the 3-position represents a classical carboxylate protecting group that provides both synthetic versatility and favorable physical properties. Ester functional groups exhibit characteristic spectroscopic features, including strong carbonyl stretching absorptions typically observed between 1755 and 1735 cm⁻¹ for saturated esters. The ester linkage creates a planar arrangement due to resonance interactions between the carbonyl π-system and the lone pairs on the alkoxy oxygen, resulting in restricted rotation around the carbon-oxygen bond.

Table 2: Functional Group Characteristics and Properties

| Functional Group | Position | Key Features | Stability Profile |

|---|---|---|---|

| tert-Butoxycarbonyl | N-1 | Acid-labile protection | Stable to bases, nucleophiles |

| Ethyl Ester | C-3 | Carboxylate protection | Hydrolyzable under basic/acidic conditions |

| Primary Amino | C-4 | Nucleophilic center | Protonated in hydrochloride salt |

| Pyrrolidine Ring | Core | Conformationally constrained | Stable heterocycle |

The amino group at the 4-position exists as the hydrochloride salt, which significantly influences the physical properties and handling characteristics of the compound. The protonation of the amino nitrogen creates a quaternary ammonium center that enhances water solubility and crystallinity while providing a stable form for storage and manipulation. The presence of the hydrochloride salt also affects the conformational preferences of the pyrrolidine ring by introducing additional electrostatic interactions and hydrogen bonding possibilities.

The spatial arrangement of these functional groups creates a highly organized molecular architecture where each component influences the others through steric, electronic, and conformational effects. The tert-butoxycarbonyl group occupies a significant steric volume that constrains the conformational flexibility of the pyrrolidine ring, while the ethyl ester provides a more compact protecting group that allows greater conformational freedom. The amino group, when protonated, can participate in intramolecular hydrogen bonding interactions that further stabilize specific conformational states.

Comparative Structural Features with Related Pyrrolidine Derivatives

The structural analysis of this compound gains significant depth when examined in the context of related pyrrolidine derivatives. Comparison with the (3R,4R) stereoisomer reveals fundamental differences in conformational preferences and reactivity patterns. The (3R,4R) configuration creates a cis-relationship between the carboxylate and amino substituents, resulting in increased steric crowding and a preference for conformations that minimize these unfavorable interactions.

Research on conformationally constrained pyrrolidine derivatives has demonstrated that the introduction of bulky tert-butyl groups at the 4-position creates dramatically different puckering effects depending on the stereochemical configuration. In trans-4-tert-butyl pyrrolidines, the bulky substituent adopts a pseudoequatorial orientation, causing the ring to pucker in an endo fashion for L-proline derivatives. This contrasts sharply with the effects observed for electronegative substituents, where the electronic rather than steric factors dominate the conformational preferences.

The pyrrolidine ring system exhibits remarkable versatility in drug discovery applications, with various substitution patterns leading to distinct biological activities. Polyhydroxylated pyrrolidines function as carbohydrate mimetics through their ability to mimic oxa-carbenium transition states, while other derivatives serve as chemokine receptor antagonists or enzyme inhibitors. The specific substitution pattern in this compound positions it as a valuable intermediate for accessing diverse therapeutic targets.

Table 3: Comparative Analysis of Related Pyrrolidine Derivatives

| Compound Type | Stereochemistry | Key Structural Features | Conformational Preference |

|---|---|---|---|

| (3R,4S)-dicarboxylate | Trans-substitution | Dual protection, amino group | Envelope with pseudoequatorial substituents |

| (3R,4R)-dicarboxylate | Cis-substitution | Increased steric crowding | Twisted conformation to relieve strain |

| 4-tert-butyl-proline | Variable | Bulky alkyl substituent | Strongly favors pseudoequatorial orientation |

| Polyhydroxylated analogs | Multiple stereocenters | Hydroxyl substituents | Mimics carbohydrate conformations |

The conformational analysis of nucleotide analogs containing pyrrolidine rings reveals that the mode of substitution can effectively tune the ring conformation across the entire pseudorotation cycle. Phosphonomethyl derivatives exhibit flexibility across eastern and western segments of the pseudorotation wheel, while phosphonoformyl derivatives are constrained to northern and southern regions. This tunability principle applies directly to the carboxylate-substituted derivative under investigation, where the specific protecting group pattern influences the accessible conformational space.

Spectroscopic studies of 2-phenylpyrrolidine derivatives have shown that conformational preferences can be dramatically different between gas phase and solution environments. In the gas phase, trans-conformers with perpendicular ring arrangements dominate, while solution-phase studies reveal exclusively cis-conformers due to solvent-mediated disruption of stabilizing intramolecular interactions. These findings emphasize the importance of considering environmental effects when analyzing the structural properties of pyrrolidine derivatives.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFTTYWPCPPDIT-VTLYIQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857160 | |

| Record name | 1-tert-Butyl 3-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262849-90-0 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 3-ethyl ester, hydrochloride (1:1), (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262849-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Condensation

- The synthesis often begins with dialkyl malonate and propionaldehyde as key starting materials.

- These are reacted in the presence of an acid catalyst (e.g., acetic acid) in suitable solvents such as ethyl acetate, tetrahydrofuran, or toluene.

- The reaction conditions are maintained between 0°C and reflux temperature for at least one hour to form dialkyl 2-propylidenemalonate intermediates.

Nitromethane Addition and Cyclization

Protection of the Nitrogen Atom

- Nitrogen protection is crucial to control reactivity and stereochemistry.

- Common protecting groups include tert-butoxycarbonyl (Boc).

- Protection is carried out using organic bases such as triethylamine, diisopropylethylamine, or 4-dimethylaminopyridine in solvents like ethyl acetate, methanol, or toluene.

- The reaction is typically performed at temperatures ranging from 0°C to reflux, ensuring complete protection over one hour or more.

Reduction to Pyrrolidine Derivative

- The 2-oxopyrrolidine-3-carboxylate intermediate is reduced to the pyrrolidine-3-carboxylic acid derivative.

- Reduction methods include metal-mediated reductions using zinc/acetic acid, tin chloride(II), titanium(III) chloride, or catalytic hydrogenation.

- Catalytic hydrogenation employs catalysts such as palladium on carbon, platinum oxide, or Raney nickel.

- Solvents used include methanol, ethanol, ethyl acetate, tetrahydrofuran, or dichloromethane.

- Reaction temperatures range from 0°C to reflux, with reaction times typically exceeding one hour to ensure complete conversion.

Deprotection and Salt Formation

- Removal of the nitrogen protecting group (e.g., Boc) is performed using acidic conditions or other standard deprotection methods.

- Solvents such as tetrahydrofuran, methanol, or toluene are used.

- The deprotection reaction is conducted at 0°C to reflux temperature for at least one hour.

- The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation and purification.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvents | Temperature Range | Time (h) | Notes |

|---|---|---|---|---|---|

| Condensation | Dialkyl malonate + Propionaldehyde + Acetic acid | Ethyl acetate, THF, Toluene | 0°C to reflux | ≥1 | Formation of dialkyl 2-propylidenemalonate |

| Nitromethane Addition | Nitromethane | THF, Dichloromethane | -30°C to reflux | ≥1 | Formation of 2-(1-nitrobutan-2-yl) malonate |

| Cyclization | Intramolecular cyclization | THF, DCM | -30°C to reflux | ≥1 | Pyrrolidine ring formation |

| Nitrogen Protection | Boc protection with triethylamine or DIPEA | Ethyl acetate, Methanol, Toluene | 0°C to reflux | ≥1 | Protects amine for subsequent steps |

| Reduction | Zinc/AcOH, Pd/C hydrogenation, or SnCl2 | Methanol, Ethyl acetate, THF | 0°C to reflux | ≥1 | Converts oxopyrrolidine to aminopyrrolidine |

| Deprotection & Salt Formation | Acidic deprotection (e.g., HCl) | THF, Methanol, Toluene | 0°C to reflux | ≥1 | Removes Boc, forms hydrochloride salt |

Research Findings and Optimization Notes

- The stereochemical integrity at positions 3R and 4S is maintained by using chiral auxiliaries or optically active starting materials during the initial condensation and cyclization steps.

- The choice of solvent and temperature critically affects yield and purity; for example, tetrahydrofuran and ethyl acetate are preferred for their ability to dissolve intermediates and facilitate reactions.

- Catalytic hydrogenation is favored for reduction due to cleaner reaction profiles and easier workup compared to metal-acid reductions.

- Nitrogen protection and deprotection steps require careful control to avoid racemization or side reactions.

- Purification is typically achieved by recrystallization or chromatography, ensuring high enantiomeric purity and removal of impurities.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three reactive sites:

-

tert-Butyl carbamate (Boc-protected amine at position 1)

-

Ethyl ester (position 3)

-

Primary amine hydrochloride (position 4)

These groups participate in sequential reactions, including deprotection, nucleophilic substitution, and asymmetric catalysis .

Deprotection Reactions

The tert-butyl carbamate group is cleaved under acidic conditions to regenerate the free amine.

This step is critical for subsequent functionalization, such as reductive amination or peptide coupling .

Ester Hydrolysis and Transformations

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives.

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Basic hydrolysis | LiOH, THF/H₂O, 0°C to rt, 12 h | 3-Carboxylic acid derivative | Precursor for peptide synthesis |

| Enzymatic resolution | Lipase (CAL-B), pH 7.5 buffer | Enantiopure acid for chiral ligands | Asymmetric catalysis |

Enzymatic methods preserve stereochemical integrity, making this route valuable for synthesizing chiral auxiliaries .

Amine Functionalization

The primary amine participates in reductive amination and alkylation:

Reductive Amination

Conditions : Aldehyde (e.g., 3,4-dichlorobenzaldehyde), NaBH(OAc)₃, DCE, 16 h

Product : N-Alkylated pyrrolidine derivatives

Yield : 67–95% (route-dependent)

Acylation

Conditions : Acetic anhydride, DCM, 0°C to rt

Product : N-Acetylated compound for stability enhancement

Synthetic Utility in Medicinal Chemistry

The compound is a key intermediate in synthesizing arginase inhibitors and boron-containing therapeutics:

Example Protocol :

-

Boc Deprotection : 6 M HCl, 2 h → Free amine

-

Ugi Multicomponent Reaction :

Stability and Storage

-

Stability : Stable at −20°C under inert atmosphere

-

Decomposition : Prolonged exposure to moisture hydrolyzes the ethyl ester.

Scientific Research Applications

1. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant and anxiolytic properties. (3R,4S)-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2. Neuroprotective Properties

Studies suggest that this compound may offer neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its viability as a candidate for treating conditions like Alzheimer's disease .

3. Anticancer Activity

Preliminary investigations have shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation. The specific mechanisms include the induction of apoptosis and the inhibition of cell cycle progression in various cancer cell lines .

Case Studies

Mechanism of Action

The mechanism of action of (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

BD219810 (CAS: 955138-54-2) is the (3S,4R) -enantiomer of the target compound. Despite identical molecular formulas and substituents, stereochemical differences at C3 and C4 critically influence its interactions in chiral environments, such as enzyme-binding pockets. For instance, the (3R,4S) configuration may exhibit superior binding affinity to specific biological targets compared to its enantiomer .

Structural Isomers: Positional Variations in Ester Groups

OR-5928 (CAS: 171110-72-8) is a structural isomer with a 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate backbone. Key differences include:

- Ester group positions : 1,2-dicarboxylate vs. 1,3-dicarboxylate in the target compound.

- Substituents: A methyl ester at position 2 instead of ethyl at position 3.

Substituent Variations

a) 4-Methyl Analog (CAS: 1434126-87-0)

Replacing the 4-amino group with a 4-methyl substituent eliminates hydrogen-bonding capability, reducing solubility in aqueous media. This analog is less polar (logP ~1.8 vs. ~1.2 for the target compound) and may serve as a hydrophobic scaffold in lipid-soluble drug candidates .

b) Halogenated Derivatives

PB08192 (CAS: 426844-77-1) introduces 4,4-difluoro substitutions on the pyrrolidine ring. Fluorination increases electronegativity and metabolic stability, making it advantageous for CNS-targeting molecules. However, the absence of an amino group limits its utility in reactions requiring nucleophilic attack .

Ring Size Variations: Piperidine vs. Pyrrolidine

The piperidine derivative (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) features a six-membered ring. Compared to pyrrolidine, piperidine offers greater conformational flexibility but reduced ring strain. The phenyl group at position 4 enhances aromatic interactions, favoring applications in kinase inhibitors .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride (CAS No. 895243-98-8) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- CAS Number : 895243-98-8

- LogP : 0.35

- Polar Surface Area : 82 Ų

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a potential therapeutic agent. The compound has been studied for various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

- Anticancer Properties : Some studies have explored its efficacy in inhibiting the proliferation of cancer cells.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways, which may lead to its observed biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (3R,4S)-1-tert-butyl 3-ethyl 4-aminopyrrolidine against various pathogens. The results indicated significant inhibition of bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

Neuroprotective Effects

In vitro studies have shown that (3R,4S)-1-tert-butyl 3-ethyl 4-aminopyrrolidine can reduce oxidative stress markers in neuronal cell lines. This suggests a potential role in protecting neurons from damage associated with conditions such as Alzheimer's disease.

Anticancer Activity

Research conducted on human cancer cell lines demonstrated that this compound could inhibit cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) models. The following table summarizes the IC50 values observed in these studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

Q & A

Q. What are the recommended safety protocols for handling (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride in laboratory settings?

To mitigate health risks, adhere to the following:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Ensure proper fume hood ventilation to prevent inhalation of vapors or aerosols.

- Storage: Keep the compound in a sealed container away from heat, sparks, and static electricity .

- Emergency Measures:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact: Wash immediately with water for ≥15 minutes; remove contaminated clothing.

- Eye Exposure: Rinse with water for ≥15 minutes while keeping eyelids open .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- High-Performance Liquid Chromatography (HPLC): Assess purity using UV detection (e.g., 206 nm), assuming uniform response factors for all components. Purity ≥95% is typical for research-grade material .

- 1H NMR Spectroscopy: Detect impurities (e.g., residual solvents like acetone at 0.2%) and confirm stereochemistry via coupling constants and integration ratios .

- LC/MS: Validate molecular weight via [M+H]+ ion peaks (e.g., expected m/z = 314.77 for C14H19ClN2O4) .

Q. What are the critical stability considerations for long-term storage?

- Temperature: Store at 2–8°C in a desiccator to prevent hydrolysis or thermal degradation.

- Light Sensitivity: Protect from direct light to avoid photolytic decomposition.

- Moisture Control: Use airtight containers with desiccant packs to minimize hygroscopic effects .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

- Factor Screening: Use fractional factorial designs to identify critical variables (e.g., reaction temperature, catalyst loading) affecting yield and enantiomeric excess.

- Response Surface Methodology (RSM): Model non-linear relationships between factors (e.g., solvent polarity, pH) and outcomes (e.g., reaction rate, purity) .

- Case Study: A study on pyrrolidine derivatives achieved 20% yield improvement by optimizing solvent (THF vs. DCM) and base (K2CO3 vs. Et3N) via Central Composite Design .

Q. What computational strategies can elucidate reaction mechanisms for stereochemical control?

- Quantum Chemical Calculations: Employ density functional theory (DFT) to map transition states and predict enantioselectivity. For example, ICReDD’s reaction path search methods reduced trial-and-error experimentation by 50% in similar systems .

- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability to guide solvent selection.

- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for high stereochemical fidelity .

Q. How can researchers address discrepancies in reported toxicity data for this compound?

- Meta-Analysis: Cross-reference toxicity databases (e.g., PubChem, ECOTOX) to identify data gaps. Current evidence lacks acute toxicity or ecotoxicological profiles .

- In Silico Toxicology: Use tools like ProTox-II or ADMET Predictor™ to estimate LD50, mutagenicity, and bioaccumulation potential.

- Validation Experiments: Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve contradictions between computational predictions and sparse literature .

Q. What methodologies enable comparative analysis of synthetic routes for scalability?

- Life Cycle Assessment (LCA): Evaluate environmental impacts (e.g., waste generation, energy use) across routes. For example, a Boc-protected pyrrolidine synthesis reduced solvent waste by 30% compared to alternative pathways .

- Process Mass Intensity (PMI): Calculate PMI for each route to prioritize atom-economical steps.

- Bench-Scale Trials: Test scalability of batch vs. flow chemistry; flow systems often enhance reproducibility for sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.